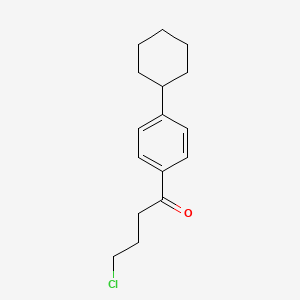

4-Chloro-1-(4-cyclohexylphenyl)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21ClO |

|---|---|

Molecular Weight |

264.79 g/mol |

IUPAC Name |

4-chloro-1-(4-cyclohexylphenyl)butan-1-one |

InChI |

InChI=1S/C16H21ClO/c17-12-4-7-16(18)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h8-11,13H,1-7,12H2 |

InChI Key |

BVJCEGCOHKGUED-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 1 4 Cyclohexylphenyl Butan 1 One and Analogous Structures

Established Synthetic Routes for Aromatic Ketones

The construction of the aromatic ketone backbone is a fundamental step in the synthesis of the target compound. Two prominent strategies, Friedel-Crafts acylation and aerobic C-H oxidation, are widely employed for this purpose.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring, providing a direct route to aromatic ketones. nih.gov This reaction typically involves the treatment of an aromatic compound, in this case, cyclohexylbenzene (B7769038), with an acylating agent in the presence of a Lewis acid catalyst.

For the synthesis of 4-Chloro-1-(4-cyclohexylphenyl)butan-1-one, the logical acylating agent would be 4-chlorobutyryl chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism. chemguide.co.uk The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of cyclohexylbenzene.

The directing effect of the cyclohexyl group on the benzene (B151609) ring influences the position of acylation. Due to its electron-donating nature, the cyclohexyl group directs incoming electrophiles to the ortho and para positions. However, steric hindrance from the bulky cyclohexyl group often favors substitution at the para position, leading to the desired 1,4-disubstituted product. libretexts.org The reaction is typically carried out at moderate temperatures. libretexts.orgchemicalbook.com

A general representation of this reaction is as follows:

Cyclohexylbenzene + 4-Chlorobutyryl Chloride --(AlCl₃)--> this compound + HCl

The use of ionic liquids as a reaction medium for Friedel-Crafts acylation has also been explored, offering potential advantages in terms of catalyst recycling and milder reaction conditions. beilstein-journals.org

Aerobic C-H Oxidation Strategies

More recent and "greener" approaches to ketone synthesis involve the direct oxidation of C-H bonds using atmospheric oxygen as the terminal oxidant. nih.gov These methods are highly atom-economical, producing water as the primary byproduct. frontiersin.orgnih.gov While direct aerobic oxidation of an alkyl side chain on cyclohexylbenzene to the specific butanone derivative is complex, related strategies for ketone formation are well-documented.

For instance, N-heterocyclic carbene (NHC)-catalyzed aerobic oxidation methods have been developed to synthesize various ketone structures. nih.gov These reactions often employ a system of electron transfer mediators to facilitate the oxidation process under mild conditions. nih.gov Another approach involves the aerobic oxidation of tertiary cyclopropanols, which can be converted into chiral epoxy ketones. frontiersin.orgnih.gov Although not a direct route to this compound, these innovative oxidation strategies highlight the ongoing development of more sustainable synthetic methods for ketones.

Strategies for Selective Chlorination of Ketones

The introduction of a chlorine atom at a specific position within the ketone structure is a critical step that can be achieved through various chlorination techniques. The desired product, this compound, features a chlorine atom on the fourth carbon of the butanone chain (a distal position), not at the α-position to the carbonyl group.

α-Chlorination Techniques for Ketones

The α-position of a ketone is the most common site for halogenation due to the reactivity of the enol or enolate intermediate. Numerous reagents and methods have been developed for the α-chlorination of ketones. arkat-usa.orgpitt.edu These include the use of:

Acetyl chloride with ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst, which provides a mild and efficient method for α-chlorination. arkat-usa.org

p-Toluenesulfonyl chloride in the presence of a strong base like lithium diisopropylamide (LDA) to generate the enolate, which then reacts with the chlorinating agent. pitt.edu

Aluminum chloride hexahydrate and urea-hydrogen peroxide in an ionic liquid, a protocol that works well for aryl ketones. tandfonline.com

Trichloroisocyanuric acid , which can be used for the direct chlorination of ketones. organic-chemistry.org

While these methods are highly effective for α-chlorination, they are not directly applicable for synthesizing this compound, which requires chlorination at the γ-position.

Regiospecific Synthesis of Distally Chlorinated Ketones via C-C Bond Cleavage

A novel and highly relevant strategy for obtaining distally chlorinated ketones involves the silver-catalyzed ring opening of cycloalkanols. rsc.org This method allows for the synthesis of ketones with a chlorine atom at a Csp³-hybridized carbon remote from the carbonyl group with good regioselectivity. rsc.org The reaction proceeds under mild conditions using inexpensive reagents and is scalable. rsc.org The proposed mechanism involves a radical-mediated C-C bond cleavage followed by C-Cl bond formation. rsc.org

Another approach to achieve distal C-C bond cleavage involves palladium catalysis on keto-vinylidenecyclopropanes, which can lead to the formation of various heterocyclic structures. rsc.org While not a direct chlorination method, it demonstrates the principle of selective C-C bond cleavage to functionalize remote positions.

Catalytic Enantioselective Chlorination of Ketones

For the synthesis of chiral α-chloroketones, significant progress has been made in the development of catalytic enantioselective methods. These approaches are crucial when the stereochemistry of the chlorinated carbon is important for the molecule's biological activity.

One innovative strategy employs nucleophilic chloride sources, such as sodium chloride (NaCl), in combination with a chiral thiourea (B124793) catalyst. nih.govacs.orgthieme-connect.com This method facilitates the enantioconvergent chlorination of racemic α-keto sulfonium (B1226848) salts, yielding highly enantioenriched acyclic α-chloro ketones. nih.govacs.org This approach is mechanistically distinct from traditional methods that use electrophilic chlorine sources. acs.orgthieme-connect.com

Other catalytic systems for enantioselective α-chlorination include:

Cinchona alkaloid catalysts with hypervalent iodine-based chlorine transfer reagents for the asymmetric α-chlorination of β-keto esters. researchgate.net

Chiral palladium complexes with 2,3,4,5,6,6-hexachlorocyclohex-2,4-dienone as the chlorine source for the chlorination of β-keto esters. researchgate.net

These advanced catalytic methods provide access to stereochemically defined chlorinated ketones, which are valuable building blocks in medicinal chemistry.

Synthesis of Substituted Butanone Scaffolds

The construction of substituted butanone scaffolds is a fundamental aspect of organic synthesis, with numerous methods developed to create these versatile intermediates. Aryl butanones, in particular, are key components in many larger molecules.

The most direct and widely employed method for synthesizing aryl ketones, including structures analogous to this compound, is the Friedel-Crafts acylation. libretexts.orglibretexts.orgyoutube.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the target compound, this would involve the reaction of cyclohexylbenzene with 4-chlorobutanoyl chloride using a catalyst like aluminum chloride (AlCl₃). libretexts.orgyoutube.com The mechanism proceeds via the formation of an acylium ion, which then attacks the aromatic ring. youtube.comkhanacademy.org

Beyond the classic Friedel-Crafts reaction, other pathways to butanone derivatives exist. For instance, a positional isomer, 4-(3-chloro-4-cyclohexylphenyl)-2-butanone, is synthesized via the hydrogenation of (E)-4-(3-chloro-4-cyclohexyl-phenyl)-3-butene-2-one. prepchem.comnih.gov This indicates that manipulation of unsaturated precursors is a viable strategy. Other methods include the oxidation of corresponding secondary alcohols and the hydration of terminal alkynes. The synthesis of butanone derivatives can also be achieved through the reaction of organometallic reagents with appropriate electrophiles.

The table below summarizes various general pathways for the synthesis of butanone derivatives.

| Synthetic Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic Ring (e.g., Cyclohexylbenzene) + Acyl Chloride (e.g., 4-chlorobutanoyl chloride) | Direct method for aryl ketones; requires a Lewis acid catalyst (e.g., AlCl₃). | libretexts.orglibretexts.org |

| Hydrogenation of Unsaturated Ketones | α,β-Unsaturated Ketone | Reduces the carbon-carbon double bond to yield a saturated ketone. | prepchem.com |

| Oxidation of Secondary Alcohols | Secondary Alcohol | Commonly uses oxidants like chromates or PCC. | ncert.nic.in |

| Ring-Opening of Cycloalkanols | tert-Cycloalkanols | Ring-opening chlorination can yield distally chloro-substituted ketones. | mdpi.com |

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. Several such sequences have been developed for the synthesis of ketones and their derivatives.

For example, ketones can be prepared in a one-pot process directly from primary alcohols using dibromoisocyanuric acid and an iron(III) oxide catalyst under mild conditions. rsc.org Another efficient one-pot method involves the conversion of aldehydes into a wide range of unsymmetrical ketones by adding an organolithium compound followed by oxidation. organic-chemistry.org These methods streamline the synthesis by avoiding multiple workup and purification steps.

Furthermore, the butanone scaffold, once formed, can be a versatile starting point for further one-pot transformations. Recently, a method was developed to convert aromatic ketones into various aromatic esters in a single pot through a sequential Claisen and retro-Claisen process, which then allows for efficient reaction with a range of nucleophiles. azom.com This highlights the utility of ketones as pivotal intermediates in synthetic cascades.

The table below presents examples of one-pot synthetic sequences involving ketones.

| Transformation | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Ketone Synthesis | Primary Alcohol | Dibromoisocyanuric acid, Fe₂O₃ | Aromatic Ketone | rsc.org |

| Ketone Synthesis | Aldehyde | Organolithium reagent, then N-tert-butylphenylsulfinimidoyl chloride | Unsymmetrical Ketone | organic-chemistry.org |

| Ester Synthesis | Aromatic Ketone | Sequential Claisen and retro-Claisen reaction | Aromatic Ester | azom.com |

| α-Chloroketone Acetal Synthesis | Ketone | Iodobenzene dichloride, ethylene (B1197577) glycol | α-Chloroketone Acetal | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of Chlorinated Aromatic Ketones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk In the synthesis of chlorinated aromatic ketones, these principles are increasingly being applied to address the environmental concerns associated with traditional methods like the Friedel-Crafts acylation.

A major focus has been the replacement of stoichiometric Lewis acid catalysts like AlCl₃, which generate significant corrosive and hazardous waste. rsc.org Solid acid catalysts, such as sulfated zirconia, have been shown to be effective and selective for the acylation of benzene with 4-chlorobenzoyl chloride, leading to 100% selective formation of 4-chlorobenzophenone. rsc.org These solid catalysts are often reusable and easier to separate from the reaction mixture. Another green alternative is the use of methanesulfonic anhydride, a metal- and halogen-free reagent, to promote Friedel-Crafts acylations, minimizing waste. organic-chemistry.orgacs.org

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace hazardous solvents like nitrobenzene. rsc.org A notable development is the use of water as a solvent for a visible-light-induced aerobic C-H oxidation reaction to produce aromatic ketones, using air as the oxidant. chemistryviews.org This method is economical, proceeds under mild conditions, and is environmentally friendly. chemistryviews.org Additionally, using alternative acylating agents like anhydrides instead of corrosive acyl chlorides contributes to a greener process. numberanalytics.com

The table below outlines green chemistry approaches applicable to the synthesis of chlorinated aromatic ketones.

| Green Principle | Traditional Method | Greener Alternative | Advantages | Reference |

|---|---|---|---|---|

| Catalysis | Stoichiometric AlCl₃ | Solid acid catalysts (e.g., sulfated zirconia) or methanesulfonic anhydride | Reduces hazardous waste, catalyst is often recyclable, avoids halogenated materials. | rsc.orgorganic-chemistry.orgacs.org |

| Solvents | Nitrobenzene, Dichloromethane | Water, Ionic Liquids, or solvent-free conditions | Reduces toxicity and environmental impact, improves safety. | chemistryviews.orgnumberanalytics.com |

| Reagents | Acyl Chlorides | Carboxylic Acids or Anhydrides | Less corrosive, generates less hazardous byproducts. | acs.orgnumberanalytics.com |

| Atom Economy | Multi-step synthesis | C-H oxygenation, One-pot synthesis | Maximizes incorporation of reactant atoms into the final product, reduces waste. | azom.comchemistryviews.org |

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 1 4 Cyclohexylphenyl Butan 1 One

Reactivity Profiles of Ketones and Substituted Carbonyl Compounds

The reactivity of aldehydes and ketones is primarily dictated by the carbonyl group (C=O), which is highly polarized. masterorganicchemistry.com The greater electronegativity of the oxygen atom compared to the carbon atom results in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. masterorganicchemistry.comnumberanalytics.com This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.com

4-Chloro-1-(4-cyclohexylphenyl)butan-1-one is an aromatic ketone. Its reactivity is influenced by several structural features:

The Carbonyl Group : As the primary functional group, it is the main site for nucleophilic addition reactions. numberanalytics.com

Aromatic Ring : The phenyl group attached to the carbonyl can influence the electrophilicity of the carbonyl carbon through resonance effects. quora.com

Cyclohexyl Substituent : This bulky, non-polar group can introduce steric hindrance, potentially affecting the rate at which nucleophiles can approach the carbonyl carbon. numberanalytics.com

Chloroalkyl Chain : The chlorine atom, being an electronegative element, can exert an inductive effect through the carbon chain. Additionally, the alpha-hydrogens (on the carbon adjacent to the carbonyl) and the chlorine atom itself can serve as sites for other reactions.

Compared to aliphatic ketones, aromatic ketones like this one have their reactivity modulated by the connected aromatic system. numberanalytics.com Aldehydes are generally more reactive than ketones because they are less sterically hindered and have only one electron-donating alkyl group, making their carbonyl carbon more electrophilic. libretexts.org this compound, being a ketone with two substituents (the 4-cyclohexylphenyl group and the 3-chloropropyl group), is expected to be less reactive than a comparable aldehyde. libretexts.org

Table 1: Factors Influencing the Reactivity of this compound

| Structural Feature | Electronic/Steric Effect | Impact on Reactivity |

| Carbonyl (C=O) Group | Polarized bond, electrophilic carbon | Primary site for nucleophilic attack. numberanalytics.combyjus.com |

| 4-Cyclohexylphenyl Group | Resonance with carbonyl, steric bulk | Modulates carbonyl electrophilicity; may hinder nucleophilic approach. quora.comnumberanalytics.com |

| 3-Chloropropyl Chain | Inductive effect from chlorine | Can influence acidity of adjacent protons and serve as a leaving group. |

Catalytic Hydrogenation and Reduction Pathways of Ketones

Catalytic hydrogenation is a fundamental reaction for ketones, reducing them to secondary alcohols. This process typically involves the use of hydrogen gas (H₂) and a metal catalyst. For this compound, this transformation would convert the ketone functional group into a hydroxyl group, yielding 4-chloro-1-(4-cyclohexylphenyl)butan-1-ol.

Recent advancements have led to the development of highly efficient and selective catalysts. For instance, iridium catalysts with chiral ligands, such as those derived from cinchona alkaloids, have been successfully used for the asymmetric hydrogenation of α-halogenated ketones. acs.org This method allows for the production of specific enantiomers ((R)- or (S)-halohydrins) with high enantiomeric excess. acs.org Applying such a system to this compound could potentially produce chiral 4-chloro-1-(4-cyclohexylphenyl)butan-1-ol.

Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also commonly used to reduce ketones to alcohols. libretexts.org These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org

Hydroboration of Carbonyl Compounds

Hydroboration is a chemical reaction that involves the addition of a hydrogen-boron bond across a double or triple bond. wikipedia.org While most famously used for alkenes and alkynes, hydroboration can also be applied to carbonyl compounds. wikipedia.orgacs.org The reaction typically uses borane (B79455) (BH₃), often in a complexed form like borane-dimethyl sulfide (B99878) (BMS) or borane-THF, or other borane reagents like pinacolborane (HBpin). wikipedia.orgrsc.org

For ketones, hydroboration results in the reduction of the carbonyl group to a hydroxyl group. acs.org The process is mechanistically distinct from metal-catalyzed hydrogenation. An efficient, transition-metal-free protocol for the hydroboration of aldehydes and ketones has been developed using potassium carbonate (K₂CO₃) as a catalyst with pinacolborane. acs.org This method is noted for its mild and operationally simple conditions. acs.org In the case of this compound, hydroboration would be expected to selectively reduce the ketone to the corresponding secondary alcohol, 4-chloro-1-(4-cyclohexylphenyl)butan-1-ol.

Table 2: Reduction Methods for this compound

| Method | Reagents | Expected Product | Key Features |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ir, Pd, Pt) | 4-Chloro-1-(4-cyclohexylphenyl)butan-1-ol | Can be made asymmetric with chiral catalysts. acs.org |

| Hydride Reduction | NaBH₄ or LiAlH₄ | 4-Chloro-1-(4-cyclohexylphenyl)butan-1-ol | Common laboratory method for reducing ketones. libretexts.org |

| Hydroboration | BH₃·S(CH₃)₂ or HBpin | 4-Chloro-1-(4-cyclohexylphenyl)butan-1-ol | Adds H-B across the C=O bond, followed by workup. wikipedia.orgacs.org |

Formation and Reactivity of Ketyl Radical Intermediates

Ketyl radicals are highly valuable reactive intermediates formed by the single-electron transfer (SET) reduction of a carbonyl compound. rsc.orgresearchgate.net This process reverses the inherent polarity of the carbonyl group (a concept known as umpolung), transforming the electrophilic carbonyl carbon into a nucleophilic radical. thieme-connect.comnih.gov

The formation of ketyl radicals from ketones is challenging due to their high negative reduction potentials. rsc.orgthieme-connect.com Consequently, strong reducing agents like samarium diiodide (SmI₂) or forcing conditions such as electrochemistry or photoredox catalysis are often required. rsc.orgthieme-connect.com Once formed, the ketyl radical derived from this compound could participate in various C-C bond-forming reactions, such as coupling with olefins or other radical species. rsc.orgcjcatal.com

An alternative, milder strategy to generate related radical species avoids the direct, high-energy reduction of the carbonyl. This involves converting the ketone into a more easily reducible intermediate. One such approach is atom transfer radical addition (ATRA), where an α-halo ketone can be used. nih.gov In a related context, aldehydes are converted to α-acetoxy iodides, which can then form a ketyl-type radical via halogen atom abstraction by a suitable catalyst, such as one based on manganese. nih.govthieme-connect.com This redox-neutral approach allows for radical formation under milder conditions. nih.gov

Table 3: Generation of Ketyl Radicals

| Method | Description | Requirement |

| Direct SET Reduction | Single-electron transfer to the C=O group. rsc.org | Strong reductants (e.g., SmI₂) or photoredox/electrochemical methods. rsc.orgthieme-connect.com |

| In Situ Activation (ATRA) | Conversion to an intermediate (e.g., α-halo derivative) followed by atom transfer. nih.gov | Milder, often catalytic conditions (e.g., Mn₂CO₁₀, light). nih.gov |

Oxidative Transformations of Ketones

The Baeyer-Villiger oxidation is a notable oxidative transformation that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as m-CPBA, or hydrogen peroxide with a catalyst. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, forming a Criegee intermediate. wikipedia.org This is followed by the migration of one of the substituents from the carbon to the adjacent oxygen atom, which is the rate-determining step. wikipedia.org

A key aspect of this reaction is the "migratory aptitude" of the substituents attached to the carbonyl carbon. The group that can better stabilize a positive charge tends to migrate preferentially. organic-chemistry.org The established order is generally: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two migrating groups are the 4-cyclohexylphenyl group and the 3-chloropropyl group (a primary alkyl). Based on the migratory aptitude, the 4-cyclohexylphenyl group would be expected to migrate in preference to the primary alkyl chain. This would result in the formation of 4-cyclohexylphenyl 4-chlorobutanoate.

Studies on α-halo ketones have shown that the presence of a halogen can influence the reaction. Theoretical and experimental studies on the Baeyer-Villiger oxidation of aliphatic chloro- and fluoro-ketones have been conducted. nih.gov It was found that the migration of a chlorinated substituent is significantly more difficult than that of an alkyl group. nih.gov This further supports the prediction that the 4-cyclohexylphenyl group would be the migrating group in the Baeyer-Villiger oxidation of the title compound.

Nucleophilic and Electrophilic Addition Reactions to Ketones

Nucleophilic Addition

Nucleophilic addition is the most characteristic reaction of aldehydes and ketones. ck12.org It involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.combyjus.com Subsequent protonation of the resulting alkoxide yields the final product. ck12.org

For this compound, a wide range of nucleophiles can add to the carbonyl group. Examples include:

Organometallic Reagents (e.g., Grignard, organolithium) : These add an alkyl or aryl group to form a tertiary alcohol. This reaction is generally irreversible. masterorganicchemistry.com

Cyanide (CN⁻) : Adds to form a cyanohydrin. byjus.com

Alcohols : Add under acidic catalysis to form hemiacetals and then acetals. libretexts.org

The rate of nucleophilic addition is sensitive to both electronic and steric factors. numberanalytics.com The large 4-cyclohexylphenyl group on the ketone may sterically hinder the approach of the nucleophile, potentially slowing the reaction compared to less bulky ketones. numberanalytics.com

Electrophilic Addition

Electrophilic addition to the carbon of a carbonyl group is not favored due to the carbon's partial positive charge. quora.com However, the carbonyl oxygen, with its lone pairs of electrons and partial negative charge, can act as a Lewis base and be attacked by electrophiles. Protonation of the carbonyl oxygen by an acid is a common first step in many acid-catalyzed reactions of ketones. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. byjus.com

While the carbonyl group itself doesn't undergo electrophilic addition in the same way an alkene does, the attached aromatic ring can. The carbonyl group is an electron-withdrawing group and acts as a meta-director for electrophilic aromatic substitution reactions. numberanalytics.com

C-C Bond Cleavage Processes in Butanone Systems

The carbon-carbon (C-C) bond is a fundamental linkage in organic molecules, and its selective cleavage is a significant transformation in chemical synthesis and analysis. In butanone systems, particularly those with aromatic substituents like this compound, C-C bond cleavage can be initiated through various mechanisms, including mass spectrometry fragmentation, photochemical reactions, and thermal processes. The specific pathways of cleavage are influenced by the molecular structure, the energy input, and the chemical environment.

Mechanistic Insights from Related Butyrophenone (B1668137) Systems

While direct mechanistic studies on this compound are not extensively documented in the public domain, valuable insights can be drawn from the well-studied C-C bond cleavage reactions of butyrophenone and its derivatives. These processes are primarily understood through mass spectrometry and photochemistry.

Mass Spectrometry Fragmentation:

In mass spectrometry, ketones like butyrophenone undergo characteristic fragmentation patterns upon ionization. The major C-C bond cleavage pathways are α-cleavage and the McLafferty rearrangement. rsc.orglibretexts.orgyoutube.com

α-Cleavage: This process involves the breaking of the C-C bond adjacent to the carbonyl group. For a butyrophenone derivative, this can result in the loss of a propyl radical to form a stable benzoyl cation or the loss of the phenyl group. rsc.orglibretexts.orgchemistrynotmystery.com The resulting acylium ion is resonance-stabilized.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen atom. It involves the intramolecular transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond. rsc.orglibretexts.orgyoutube.com For butyrophenone, this rearrangement leads to the elimination of a neutral ethene molecule and the formation of a radical cation of acetophenone (B1666503) enol. libretexts.orgacs.org

For this compound, the presence of the chloro substituent on the γ-carbon and the bulky cyclohexylphenyl group would be expected to influence these fragmentation pathways. The electron-withdrawing nature of the chlorine atom could affect the stability of radical intermediates, and the cyclohexylphenyl group would significantly alter the mass-to-charge ratio of the resulting fragments.

Photochemical C-C Bond Cleavage (Norrish Reactions):

The photochemistry of butyrophenones is dominated by Norrish Type I and Norrish Type II reactions, which involve C-C bond cleavage from an excited electronic state. acs.orgnih.govresearchgate.net

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-C-C bond from the excited triplet state of the ketone, generating two radical fragments (a benzoyl radical and a propyl radical in the case of butyrophenone). miamioh.edu These radicals can then undergo various subsequent reactions.

Norrish Type II Reaction: This process is initiated by the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. acs.orgresearchgate.net This biradical can then either cyclize to form a cyclobutanol (B46151) (Yang cyclization) or undergo C-C bond cleavage between the α and β carbons to yield an alkene and an enol, which tautomerizes to a ketone. acs.orgresearchgate.net

The presence of a chloro substituent at the γ-position in this compound would likely influence the Norrish Type II reaction. The electron-withdrawing chlorine atom could affect the lability of the γ-hydrogen and the stability of the resulting biradical. Studies on substituted butyrophenones have shown that substituents can significantly impact the efficiency and pathways of these photochemical reactions. nih.gov

Postulated C-C Cleavage Pathways for this compound

Based on the established mechanisms for related ketones, the following C-C cleavage pathways can be postulated for this compound.

In Mass Spectrometry:

α-Cleavage: Loss of the 3-chloropropyl radical to form the 4-cyclohexylbenzoyl cation.

McLafferty-type Rearrangement: While the presence of the γ-chloro atom might hinder the classic McLafferty rearrangement, alternative rearrangements or fragmentation involving the chloro substituent could occur. For instance, the loss of HCl followed by rearrangement and cleavage is a possibility.

In Photochemistry:

Norrish Type I: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group to form a 4-cyclohexylbenzoyl radical and a 3-chloropropyl radical.

Norrish Type II: Intramolecular abstraction of a γ-hydrogen is less likely due to the presence of the electron-withdrawing chlorine atom. However, if it were to occur, it would lead to a 1,4-biradical, which could then cleave to form 1-cyclohexyl-4-vinylbenzene and 1-chloroethanone (not a primary product) or cyclize. The reactivity will be highly dependent on the excited state dynamics.

Illustrative Data on C-C Cleavage Reactions

While specific experimental data for this compound is scarce, the following table provides an illustrative summary of expected products and reaction types based on studies of analogous butanone systems.

| Reaction Type | Initiation Method | Key Intermediate(s) | Major C-C Cleavage Products | Influencing Factors |

| α-Cleavage | Electron Ionization (MS) | Acylium ion, Alkyl radical | 4-Cyclohexylbenzoyl cation, 3-Chloropropyl radical | Bond strength, Stability of resulting fragments |

| McLafferty Rearrangement | Electron Ionization (MS) | Radical cation, 1,4-intramolecular H-transfer | Radical cation of 1-(4-cyclohexylphenyl)ethan-1-one enol, Chloroethene | Presence of an abstractable γ-hydrogen |

| Norrish Type I | UV Irradiation | Excited triplet state, Radical pair | 4-Cyclohexylbenzoyl radical, 3-Chloropropyl radical | Wavelength of light, Solvent, Substituent effects |

| Norrish Type II | UV Irradiation | 1,4-Biradical | 1-(4-Cyclohexylphenyl)ethan-1-one, Chloroethene | Availability of γ-hydrogens, Substituent effects on biradical stability |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 4 Cyclohexylphenyl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 4-Chloro-1-(4-cyclohexylphenyl)butan-1-one is available in the searched scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed proton chemical shifts, multiplicities, and coupling constants for this compound are not documented in the available resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A list of carbon-13 chemical shifts for the distinct carbon environments in this compound is not available.

Two-Dimensional NMR Techniques for Structural Connectivity

While 2D NMR techniques such as COSY and HSQC would be instrumental in confirming the structural assembly of the molecule, no such experimental data has been published.

Mass Spectrometry (MS) Applications

Specific mass spectrometry data, including molecular ion characterization and fragmentation patterns for this compound, is absent from the reviewed literature.

Molecular Ion Characterization and Fragmentation Patterns

A detailed analysis of the molecular ion peak and the elucidation of fragmentation pathways are not possible without experimental mass spectra.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry data, which would confirm the precise elemental formula of the compound, could not be found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is produced that reveals the vibrational frequencies of its bonds. Each functional group has a characteristic absorption range, allowing for the elucidation of the molecular structure.

For this compound, the IR spectrum is expected to show several characteristic absorption bands corresponding to its constituent parts: the ketone carbonyl group, the aromatic ring, the cyclohexyl group, the alkyl chain, and the carbon-chlorine bond.

The most identifiable absorption would be the strong, sharp peak due to the carbonyl (C=O) stretching vibration of the ketone. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. pressbooks.pub The conjugation of the carbonyl group with the aromatic ring in this compound is expected to lower this frequency to approximately 1685-1690 cm⁻¹. pressbooks.pub

The presence of the aromatic ring gives rise to several bands. Weak C-H stretching absorptions are expected just above 3000 cm⁻¹, typically around 3030 cm⁻¹. libretexts.org In-ring C=C stretching vibrations produce a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region. libretexts.org

The cyclohexyl group and the butanone chain contribute to the C-H stretching absorptions from sp³ hybridized carbons, which are observed as strong bands in the 2850-2960 cm⁻¹ range. libretexts.orgpressbooks.pub The C-H bending vibrations for these groups appear in the fingerprint region. Specifically, the CH₂ groups of the cyclohexane (B81311) ring result in a scissoring vibration band around 1448 cm⁻¹. amazonaws.com

Finally, the C-Cl stretching vibration is expected in the fingerprint region. This absorption typically occurs in the range of 850-550 cm⁻¹, though its identification can sometimes be complicated by the presence of other absorptions in this region. researchgate.net

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ketone | C=O Stretch | 1690 - 1685 | Strong |

| Aromatic Ring | C-H Stretch | ~3030 | Weak |

| C=C Stretch | 1600 - 1450 | Medium, Multiple Peaks | |

| Cyclohexyl & Alkyl Chain | C-H Stretch | 2960 - 2850 | Strong |

| CH₂ Bend (Scissoring) | ~1448 | Medium | |

| Alkyl Halide | C-Cl Stretch | 850 - 550 | Variable |

This table is generated based on typical IR absorption ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's physical and chemical properties.

Single Crystal X-ray Diffraction Analysis of Ketone Derivatives

Single crystal X-ray diffraction (SC-XRD) is the most powerful technique for unambiguous structure determination of organic compounds, provided that a suitable single crystal can be grown. jst.go.jp The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of related ketone derivatives, such as chalcones, provides insight into the type of structural information that can be obtained. For instance, studies on chalcone (B49325) derivatives have successfully determined their crystal systems, space groups, and unit cell parameters. researchgate.nettandfonline.comeurjchem.com

For example, the analysis of 1-(4-chlorophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one, a chalcone derivative, revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net Such studies provide precise measurements of bond lengths and angles within the molecule, as well as elucidating intermolecular interactions like hydrogen bonding and π-π stacking, which govern the crystal packing. dergipark.org.tr

Table 2: Illustrative Single Crystal XRD Data for a Ketone Derivative, C₂₁H₁₅NO₂ eurjchem.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5694(3) |

| b (Å) | 33.2697(15) |

| c (Å) | 7.4516(4) |

| β (°) | 97.563(2) |

| Volume (ų) | 1614.47(14) |

| Z | 4 |

This table presents example data for a different ketone derivative to illustrate the outputs of a single crystal XRD analysis and does not represent the target compound.

Powder X-ray Diffraction for Material Characterization

When single crystals of sufficient size and quality cannot be obtained, powder X-ray diffraction (PXRD) serves as a valuable alternative for structural analysis. jst.go.jp This technique is used to analyze polycrystalline materials, providing information about the crystalline phases present, unit cell dimensions, and crystal purity. researchgate.net

For organic compounds, solving a crystal structure from powder data can be challenging due to issues like peak overlapping, especially for molecules with large unit cells and low symmetry. aip.org However, advancements in software and methodologies, such as the direct-space strategy, have made it possible to determine the crystal structures of complex organic molecules from PXRD data. icdd.comnih.gov

The PXRD pattern is a fingerprint of a crystalline material. It consists of a series of peaks with specific positions (2θ) and intensities. The peak positions are determined by the unit cell dimensions, while the intensities are related to the arrangement of atoms within the unit cell. By indexing the powder pattern, it is possible to determine the unit cell parameters. Further analysis, often aided by computational modeling, can lead to the complete determination of the crystal structure. nih.gov This method is crucial for characterizing materials that are synthesized as microcrystalline powders, which is common for many organic compounds. researchgate.net

Computational Chemistry and Theoretical Studies on 4 Chloro 1 4 Cyclohexylphenyl Butan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively used to predict various properties of chemical compounds, including molecular geometry, electronic structure, and reaction mechanisms.

Elucidation of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-Chloro-1-(4-cyclohexylphenyl)butan-1-one. By optimizing the molecular geometry, key structural parameters like bond lengths, bond angles, and dihedral angles can be accurately predicted. For instance, studies on similar ketones, such as substituted acetophenones, have demonstrated the reliability of DFT methods like B3LYP with basis sets such as 6-311++G(d,p) in calculating these parameters. researchgate.net The presence of the bulky cyclohexylphenyl group and the flexible butyl chain suggests a complex conformational landscape, which can be thoroughly explored using DFT to identify the global minimum energy conformation.

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with other chemical species. For this compound, the carbonyl oxygen and the chlorine atom are expected to be electron-rich sites, while the carbonyl carbon and the hydrogen atoms are likely to be electron-deficient.

Table 1: Representative Predicted Molecular Geometry Parameters for a Butyrophenone (B1668137) Derivative using DFT

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.80 Å |

| C-C-C Bond Angle (in butyl chain) | ~112° |

| Phenyl-Carbonyl Dihedral Angle | ~25° |

Note: The values in this table are representative and based on DFT calculations of similar butyrophenone structures. Actual values for this compound would require specific calculations.

Investigation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone in the investigation of chemical reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states. For this compound, potential reactions of interest include nucleophilic substitution at the carbon bearing the chlorine atom and reactions at the carbonyl group.

Theoretical studies on the gas-phase elimination kinetics of related chloroalkanes have utilized DFT to elucidate reaction pathways. nih.gov These studies often reveal that such reactions can proceed through cyclic transition states. For example, the dehydrochlorination of similar chloroalkanes has been shown to involve a four-centered cyclic transition state. By calculating the energy barriers (activation energies) for different possible reaction pathways, the most likely mechanism can be determined.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical insights into the molecule's reactivity and its ability to participate in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness. nih.govchalcogen.ro A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclohexylphenyl ring, while the LUMO is likely centered on the carbonyl group and the adjacent carbon atoms. This distribution suggests that the molecule would act as an electron donor through its aromatic system and as an electron acceptor at the carbonyl carbon. The presence of substituents on the phenyl ring can significantly influence the HOMO-LUMO gap; electron-donating groups tend to increase the HOMO energy and decrease the gap, while electron-withdrawing groups have the opposite effect. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Ketone

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are illustrative and based on calculations for similar aromatic ketones. The actual energies for this compound would need to be specifically computed.

Non-Covalent Interaction Analysis in Ketone Systems

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, play a crucial role in the structure, stability, and function of molecules. ehu.eus DFT calculations can be used to identify and quantify these weak interactions within the molecular system of this compound and with other molecules.

The chlorine atom in the butyl chain can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a Lewis base. ehu.eus Furthermore, the aromatic ring and the cyclohexyl group can engage in van der Waals interactions and CH-π interactions. Understanding these non-covalent forces is essential for predicting the molecule's behavior in different environments, such as in solution or in a biological system. The study of non-covalent interactions is also critical for understanding how molecules pack in the solid state.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes and intermolecular interactions of this compound over time.

MD simulations are particularly useful for exploring the vast conformational space of flexible molecules like the one . The cyclohexyl ring can exist in different chair and boat conformations, and the butyl chain has multiple rotatable bonds. An MD simulation can sample these different conformations and determine their relative populations at a given temperature. Recent studies on other flexible molecules, such as N-cyclohexyl derivatives, have successfully used MD simulations to understand their stable interactions with biological targets. nih.gov Similarly, MD simulations of butyrophenone derivatives can provide insights into their dynamic behavior. nih.gov

Furthermore, MD simulations can be used to study the interactions of this compound with its environment, such as a solvent or a biological receptor. By simulating the molecule in a box of water, for example, one can study its solvation and the organization of water molecules around it. In the context of drug design, MD simulations are used to predict the binding affinity and stability of a ligand within the active site of a protein. nih.gov

Environmental Fate and Degradation Pathways of 4 Chloro 1 4 Cyclohexylphenyl Butan 1 One

Microbial Degradation of Ketones and Chlorinated Organic Compounds

The microbial breakdown of complex organic molecules is a critical pathway for their removal from the environment. researchgate.net For a compound like 4-Chloro-1-(4-cyclohexylphenyl)butan-1-one, degradation would likely involve enzymes capable of acting on its distinct functional groups: the ketone and the chlorinated alkyl chain. researchgate.netnih.gov

Microorganisms employ several strategies to metabolize chlorinated organic compounds, which are often toxic and recalcitrant. tandfonline.comasm.org The initial steps in the degradation of this halogenated alkyl-aryl ketone could follow two primary enzymatic routes:

Attack on the Ketone Group: A common microbial strategy for the aerobic degradation of ketones involves Baeyer-Villiger monooxygenases (BVMOs). nih.govnih.gov These flavin-dependent enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. harvard.eduacs.org For this compound, a BVMO could theoretically attack on either side of the ketone, leading to different ester intermediates that are subsequently hydrolyzed by esterases into more biodegradable components like alcohols and carboxylic acids. BVMOs from various bacteria, such as Pseudomonas and Acinetobacter, have shown activity on a wide range of cyclic and linear ketones. harvard.eduacs.org

Attack on the Chlorinated Alkyl Chain: The carbon-chlorine bond is a primary target for microbial action. nih.gov Haloalkane dehalogenases are enzymes that cleave this bond through a hydrolytic mechanism, replacing the chlorine atom with a hydroxyl group to form an alcohol. nih.govwikipedia.org This dehalogenation step is crucial as it typically reduces the compound's toxicity and persistence. nih.gov Bacteria possessing these enzymes can utilize chlorinated alkanes as a carbon source. researchgate.netnih.gov In the case of this compound, a dehalogenase would convert the 4-chloro-butyl group into a 4-hydroxybutyl group, producing the corresponding alcohol derivative.

Under aerobic conditions, microorganisms often utilize oxygenases to initiate the breakdown of aromatic compounds. eurochlor.org Following initial dehalogenation or ester formation, further degradation would likely proceed via hydroxylation of the aromatic or cyclohexyl rings, followed by ring cleavage. nih.gov Anaerobic degradation is also possible, often proceeding through a process called reductive dechlorination, where the chlorinated compound is used as an electron acceptor. etec.bioyoutube.com

The table below summarizes the key microbial enzyme classes relevant to the degradation of this compound.

| Enzyme Class | Action on this compound | Resulting Transformation |

| Baeyer-Villiger Monooxygenases (BVMOs) | Inserts an oxygen atom next to the ketone group. nih.govnih.gov | Converts the ketone into an ester, facilitating further hydrolysis. |

| Haloalkane Dehalogenases | Catalyzes the hydrolytic cleavage of the C-Cl bond. nih.gov | Replaces the chlorine atom with a hydroxyl group, detoxifying the molecule. nih.gov |

| Dioxygenases | Incorporates oxygen atoms into the aromatic ring. eurochlor.org | Initiates cleavage of the phenyl ring, breaking down the core structure. nih.gov |

Atmospheric Chemical Degradation Processes

Once in the atmosphere, volatile or semi-volatile organic compounds are subject to degradation by reacting with photochemically generated oxidants. The principal atmospheric oxidants are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃), ozone (O₃), and chlorine atoms (Cl•).

Chlorine atoms (Cl•), while less abundant than hydroxyl radicals in most of the troposphere, can be significant oxidants in marine and coastal areas where sea salt aerosols provide a source of chloride. nih.gov Like other free radicals, Cl• initiates degradation by abstracting a hydrogen atom from a C-H bond or by adding to a double bond. libretexts.org

For this compound, several reaction sites are available for attack by Cl• radicals:

The Alkyl Chain: Chlorine radicals readily abstract hydrogen atoms from C-H bonds in alkyl chains. libretexts.org The reactivity of the C-H bonds depends on their position (tertiary > secondary > primary). The four-carbon chain of the molecule presents multiple sites for hydrogen abstraction.

The Cyclohexyl Ring: The C-H bonds on the cyclohexyl ring are also susceptible to hydrogen abstraction.

The Aromatic Ring: Chlorine atoms can add to the benzene (B151609) ring, forming a chlorocyclohexadienyl radical, which can then undergo further reactions. researchgate.net

The table below provides representative rate constants for the reaction of Cl• atoms with compounds containing functional groups found in this compound.

| Compound Class | Example Compound | Rate Constant (kCl) (cm³ molecule⁻¹ s⁻¹) |

| Ketones | 4-Methyl-2-pentanone | 1.35 x 10⁻¹⁰ nih.gov |

| Aromatics | Benzene | 1.2 x 10⁻¹⁰ researchgate.net |

| Aromatics | Toluene (methyl group) | 5.8 x 10⁻¹¹ chemguide.uk |

| Alkanes | Cyclohexane (B81311) | 3.1 x 10⁻¹⁰ rsc.org |

These values indicate that all parts of the molecule are reactive towards Cl• atoms. The reaction leads to the formation of organic radicals, which then react with atmospheric oxygen (O₂) to form peroxy radicals, initiating a cascade of reactions that ultimately break down the parent compound into smaller, more oxidized products. rsc.org

Environmental Persistence Considerations for Halogenated Alkyl-Aryl Ketones

The environmental persistence of a compound like this compound depends on a combination of its physical-chemical properties and its resistance to degradation. Halogenated organic compounds are often categorized as persistent organic pollutants (POPs) due to the stability of the carbon-halogen bond and their tendency to bioaccumulate. nih.govnih.gov

Key factors influencing the persistence of this halogenated alkyl-aryl ketone include:

Chemical Stability: The C-Cl bond is chemically stable, but as discussed, it can be cleaved by specific microbial dehalogenases. nih.govnih.gov The aromatic and ketone structures are also relatively stable but are known targets for microbial and photochemical degradation. nih.govwikipedia.org

Hydrophobicity: The presence of the large, nonpolar cyclohexyl and phenyl groups suggests that the molecule is hydrophobic (has low water solubility). This property would cause it to adsorb strongly to soil organic matter and sediments, reducing its availability for microbial degradation in the aqueous phase but concentrating it in these compartments. wikipedia.org

Degree of Halogenation: While this compound is monochlorinated, higher degrees of chlorination on a molecule generally increase its resistance to aerobic degradation. eurochlor.org However, even a single chlorine atom can significantly increase a compound's persistence compared to its non-halogenated counterpart.

Analytical Methodologies for Research and Monitoring of 4 Chloro 1 4 Cyclohexylphenyl Butan 1 One

Chromatographic Method Development and Optimization

Chromatography is a cornerstone for the separation and analysis of 4-Chloro-1-(4-cyclohexylphenyl)butan-1-one from complex mixtures. organomation.comresearchgate.net The choice of method, whether High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depends on the compound's physicochemical properties and the analytical objectives. organomation.com

HPLC is a highly suitable technique for the analysis of substituted butyrophenones like this compound, particularly due to the compound's relatively low volatility and thermal stability, which might pose challenges for GC analysis. sielc.comsielc.com Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com

Method Parameters:

Column: A C18 column is a standard choice for separating aromatic ketones, offering excellent retention and resolution. auroraprosci.comsigmaaldrich.com Columns with smaller particle sizes (e.g., 2.7 µm or 1.8 µm) can be used in Ultra-Performance Liquid Chromatography (UPLC) systems for faster analysis times. sielc.comsielc.comphcog.com

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape and resolution. sielc.comsielc.com For compatibility with mass spectrometry detectors, volatile modifiers like formic acid are preferred. sielc.comsielc.com

Detection: Given the presence of a chromophore (the phenyl ring), UV detection is a straightforward and robust method. auroraprosci.comsigmaaldrich.com The detection wavelength is typically set near the absorbance maximum of the analyte, often around 360 nm for derivatized ketones. auroraprosci.comsigmaaldrich.com

Derivatization: To enhance UV detection or improve chromatographic behavior, ketones can be derivatized. organomation.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a highly colored hydrazone derivative, significantly increasing detection sensitivity. auroraprosci.comsigmaaldrich.comresearchgate.net

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Suitable for non-polar to moderately polar compounds like the target analyte. |

| Stationary Phase (Column) | C18 (e.g., 4.6 x 250 mm, 5µm) auroraprosci.com | Provides good hydrophobic interaction and separation for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture sielc.comauroraprosci.com | Allows for gradient or isocratic elution to optimize separation. |

| Modifier | Formic Acid or Phosphoric Acid sielc.com | Improves peak symmetry and resolution. Formic acid is MS-compatible. |

| Flow Rate | 0.5 - 2.0 mL/min auroraprosci.comsigmaaldrich.comphcog.com | Adjusted based on column dimensions and desired analysis time. |

| Detector | UV-Vis Detector (e.g., at 360 nm for DNPH derivatives) auroraprosci.comsigmaaldrich.com | The aromatic ring provides UV absorbance for direct detection; derivatization enhances sensitivity. |

| Derivatization Agent (Optional) | 2,4-dinitrophenylhydrazine (DNPH) auroraprosci.comresearchgate.net | Reacts with the ketone to form a hydrazone, which has strong UV absorbance. |

GC-MS is a powerful technique for the analysis of volatile and thermally stable organic compounds. organomation.com For this compound, its applicability depends on its ability to be vaporized without decomposition. kindle-tech.com While the butan-1-one structure suggests sufficient volatility, derivatization may sometimes be employed to improve thermal stability. organomation.comchromforum.org The primary advantage of GC-MS is the high-resolution separation provided by GC coupled with the definitive identification capabilities of MS. nih.gov

Fragmentation Patterns: Mass spectrometry provides structural information based on the fragmentation of the molecule upon electron ionization. sydney.edu.au For this compound, characteristic fragmentation patterns would be expected: libretexts.orgjove.com

α-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. jove.comyoutube.com This would lead to the formation of a stable acylium ion [C₆H₁₁-C₆H₄-CO]⁺ or the loss of the chlorobutyl side chain.

McLafferty Rearrangement: If a gamma-hydrogen is present and accessible, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene. jove.comwhitman.eduwhitman.edu

Other Fragmentations: Cleavage of the chloroalkyl chain (loss of Cl, C₄H₈Cl) and fragmentation of the cyclohexyl ring are also likely. The presence of chlorine would produce a characteristic M+2 isotopic pattern for fragments containing the chlorine atom.

| Fragmentation Pathway | Predicted Ion Fragment | Significance |

|---|---|---|

| Molecular Ion | [C₁₆H₂₁ClO]⁺ | Represents the intact molecule; its presence depends on stability. |

| α-Cleavage (Loss of chlorobutyl radical) | [C₁₂H₁₃O]⁺ (Cyclohexylphenylacylium ion) | A very common and often abundant fragment for aromatic ketones. whitman.edu |

| α-Cleavage (Loss of cyclohexylphenyl radical) | [C₄H₆ClO]⁺ | Another possible α-cleavage product. |

| Loss of Chlorine | [C₁₆H₂₁O]⁺ | Indicates the presence of a chlorine atom. |

| Benzylic Cleavage | [C₆H₅CO]⁺ (Benzoyl ion, if rearrangement occurs) | Fragmentation of the aromatic portion. A phenyl ion at m/z 77 is also possible. whitman.edu |

A validated GC-MS method for the related compound 4-chloro-1-butanol (B43188) demonstrated detection limits in the parts-per-million (ppm) range, highlighting the sensitivity achievable with this technique. nih.govresearchgate.net

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it an exceptionally robust tool for analyzing compounds in complex matrices like environmental or biological samples. researchgate.netnih.gov It is particularly advantageous over GC-MS for compounds that are non-volatile, polar, or thermally labile. researchgate.netresearchgate.net Given that large substituted ketones can have limited thermal stability, LC-MS represents a highly reliable analytical choice.

Ionization Techniques:

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules and is commonly used in LC-MS. tandfonline.com It would likely generate a protonated molecule [M+H]⁺ for this compound in positive ion mode.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are volatile enough to be thermally desorbed. It can be an effective alternative or complement to ESI for the target analyte. researchgate.net

Tandem Mass Spectrometry (LC-MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. researchgate.netrsc.org This technique involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and fragmenting it to produce specific product ions, which are then monitored. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and improves detection limits. rsc.org

LC-MS methods have been successfully developed for other organochlorine compounds, demonstrating the technique's suitability for this class of chemicals. researchgate.netresearchgate.netnih.govacs.org

Effective sample preparation is a critical step to ensure accurate and reproducible chromatographic analysis. organomation.com The primary goals are to isolate the analyte from interfering components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical system. organomation.com

Common Preparation Techniques:

Dissolution: The sample must be dissolved in a solvent compatible with the chromatographic system (e.g., hexane (B92381) for GC, acetonitrile/water for RP-HPLC). organomation.com

Filtration: Removal of particulate matter is essential to prevent clogging and damage to the chromatographic column. organomation.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. auroraprosci.com A sorbent material (e.g., C18 for non-polar analytes) is used to retain the target compound while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. acs.org

Matrix Effects: In LC-MS, matrix effects are a significant concern. tandfonline.com They arise when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to either ion suppression or enhancement. nih.govnebiolab.com This can severely compromise the accuracy and precision of quantitative analysis. tandfonline.comchromatographyonline.com

| Strategy | Description | Reference |

|---|---|---|

| Improved Sample Cleanup | Employing more selective sample preparation techniques like SPE to remove interfering matrix components before injection. | researchgate.net |

| Chromatographic Separation | Optimizing the LC method (e.g., using a slower gradient or a more selective column) to chromatographically separate the analyte from matrix components. | tandfonline.com |

| Sample Dilution | Diluting the sample extract to reduce the concentration of interfering compounds. This is a simple approach but may compromise detection limits. | tandfonline.com |

| Use of Internal Standards | Adding a stable isotope-labeled (SIL) version of the analyte to the sample. The SIL internal standard co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte signal. | chromatographyonline.com |

| Change Ionization Source | Switching between ionization sources (e.g., from ESI to APCI) may reduce susceptibility to matrix effects for certain analytes. | researchgate.net |

Advanced Spectroscopic Techniques for Trace Analysis

Beyond standard detection methods coupled with chromatography, advanced spectroscopic techniques offer novel ways to detect and quantify organic compounds at trace levels. uclouvain.beespublisher.commerithub.combritannica.com

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that can provide detailed structural information, akin to a molecular fingerprint. rsc.org It has demonstrated great potential for the detection of trace organic pollutants. nih.govarxiv.org

Principles and Application: The SERS effect relies on the massive enhancement of the Raman scattering signal (by factors of 10⁸ or more) from molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. rsc.orgacs.org This enhancement allows for the detection of analytes at extremely low concentrations, sometimes down to the single-molecule level. rsc.org

For the analysis of this compound, a SERS method would involve:

Substrate Preparation: Synthesizing SERS-active substrates, such as colloidal silver or gold nanoparticles. nih.gov

Sample Incubation: Mixing the sample solution with the nanoparticle colloid to allow the analyte to adsorb onto the metal surface.

Spectral Acquisition: Irradiating the sample with a laser and collecting the enhanced Raman spectrum. The resulting spectrum would show characteristic peaks corresponding to the vibrational modes of the analyte's chemical bonds (e.g., C=O stretch, aromatic ring vibrations, C-Cl stretch).

SERS offers the advantage of being non-destructive and requiring minimal sample preparation, with potential for in-field applications. arxiv.org However, challenges in reproducibility and the need for robust method validation are areas of active research. acs.org

| Component | Example/Description | Function |

|---|---|---|

| Analyte | This compound | The target molecule to be detected. |

| SERS Substrate | Colloidal silver or gold nanoparticles | Provides the nanostructured metal surface necessary for signal enhancement. rsc.orgnih.gov |

| Laser Source | Visible or near-infrared laser (e.g., 532 nm, 785 nm) | Excites the molecule and the surface plasmons on the substrate. acs.org |

| Spectrometer | Raman Spectrometer | Collects and analyzes the scattered light to generate the Raman spectrum. |

| Expected Signal | Vibrational peaks for C=O, C-C aromatic, C-H, and C-Cl bonds | Provides a structural fingerprint for identification of the analyte. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.